molecular formula C20H35NO18S B584202 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside CAS No. 153153-62-9

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside

Cat. No.: B584202
CAS No.: 153153-62-9
M. Wt: 609.549
InChI Key: SQDFRWJUKVCUOT-UHHKXACBSA-N
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Description

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO18S and its molecular weight is 609.549. The purity is usually 95%.
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Biological Activity

2-Acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside, commonly referred to as a sulfated oligosaccharide, is a complex carbohydrate that exhibits a variety of biological activities. Its structural complexity, characterized by the presence of fucose and galactose residues along with sulfation, suggests significant roles in biological processes such as cell signaling, immune response, and microbial interactions.

  • Molecular Formula : C20_{20}H35_{35}N1_{1}O18_{18}S
  • Molecular Weight : 609.55 g/mol
  • CAS Number : 153153-62-9

Antimicrobial Properties

Research indicates that sulfated oligosaccharides like this compound can exhibit antimicrobial activity. Specifically, they may inhibit the growth of certain pathogens by interfering with their ability to adhere to host cells. For instance, studies have shown that similar sulfated carbohydrates can prevent the adhesion of bacteria such as Escherichia coli and Staphylococcus aureus to epithelial cells, thereby reducing infection rates.

Immunomodulatory Effects

Sulfated oligosaccharides are known to modulate immune responses. This compound can potentially enhance the activity of immune cells such as macrophages and dendritic cells. For example, studies have demonstrated that sulfated carbohydrates can stimulate the production of pro-inflammatory cytokines, which play a crucial role in the immune response against infections.

Role in Gut Microbiota

The compound may also influence gut microbiota composition. Human milk oligosaccharides (HMOs), structurally related to this compound, are known to promote the growth of beneficial gut bacteria such as Bifidobacteria. This suggests that 2-acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside could similarly support gut health by fostering beneficial microbial communities.

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted by Kitaoka et al. (2005) demonstrated that sulfated oligosaccharides derived from human milk exhibited significant inhibitory effects on pathogenic bacteria. The study highlighted that these compounds could be used in therapeutic applications to prevent bacterial infections in neonates.
  • Immunomodulation Research :
    • Research published in the Journal of Immunology indicated that sulfated carbohydrates could enhance macrophage activation and promote a Th1 immune response. This suggests potential applications in vaccine development or immunotherapy.
  • Gut Health Implications :
    • A review article on human milk oligosaccharides noted their role in promoting Bifidobacteria growth and modulating gut microbiota diversity. The implications for using similar sulfated oligosaccharides as prebiotics were discussed, suggesting a pathway for improving gut health and immune function.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits adhesion of pathogens to host cellsKitaoka et al., 2005
ImmunomodulatoryStimulates cytokine productionJournal of Immunology
Supports Gut HealthPromotes growth of beneficial bacteriaReview on HMOs

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFRWJUKVCUOT-UHHKXACBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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